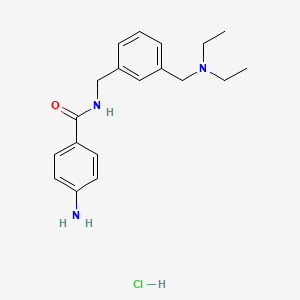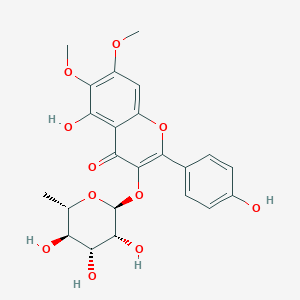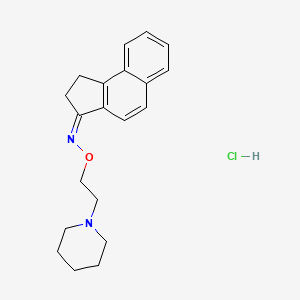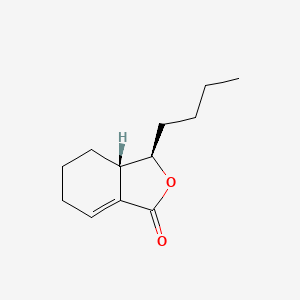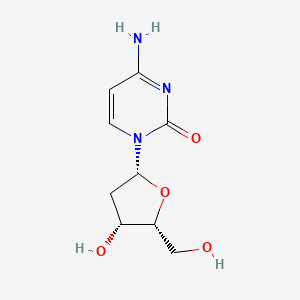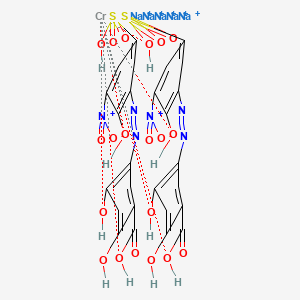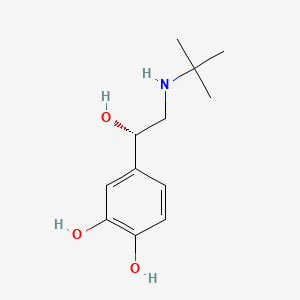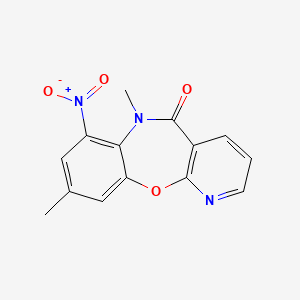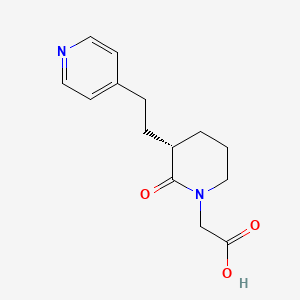
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3S)-: A stereoisomer with similar structural features but different spatial arrangement.
2-Oxo-3-(2-(3-pyridinyl)ethyl)-1-piperidineacetic acid: A compound with a pyridine ring at a different position.
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidinepropanoic acid: A compound with an extended carbon chain.
Uniqueness
The uniqueness of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- lies in its specific structural configuration, which can influence its reactivity and interactions with biological targets
Propriétés
Numéro CAS |
172649-75-1 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-[(3R)-2-oxo-3-(2-pyridin-4-ylethyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)10-16-9-1-2-12(14(16)19)4-3-11-5-7-15-8-6-11/h5-8,12H,1-4,9-10H2,(H,17,18)/t12-/m0/s1 |
Clé InChI |
XDJQLJZNNOKIIU-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
SMILES canonique |
C1CC(C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)

